3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide
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Overview
Description
The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of this compound is derived from the thieno[3,2-d]pyrimidine core structure . The specific modifications in this compound include a tert-butyl group at the 7-position, an oxo group at the 4-position, and a N-phenethylpropanamide group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other thieno[3,2-d]pyrimidines . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications
Synthesis and Chemical Properties
3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide is a compound that has garnered attention due to its complex chemical structure and potential for various scientific research applications. The synthesis of such compounds, including various pyrimidine derivatives, is a focal point of research in the development of new pharmaceuticals and materials. For example, studies on the synthesis of pyrimidine derivatives have shown potential antimicrobial activities, providing a basis for further investigation into their practical applications (Farag, Kheder, & Mabkhot, 2009; Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Activity
The exploration of new antimicrobial and antifungal agents is crucial in the face of rising antibiotic resistance. Compounds with the pyrimidine core have been evaluated for their potential in this regard. Research demonstrates that certain pyrimidine derivatives exhibit significant antimicrobial and antifungal properties, indicating their value in developing new therapeutic agents (Ashalatha et al., 2007; Maddila et al., 2016).
Potential in Drug Development
The structural complexity and biological activity of pyrimidine derivatives make them of particular interest in drug development. Studies on N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines, for instance, have identified them as potential inhibitors of specific kinases, highlighting their potential in developing cancer therapeutics and other disease treatments (Loidreau et al., 2013).
Environmental and Biological Sensing
Research into the sensing applications of pyrimidine derivatives has shown potential for environmental and biological monitoring. For example, reaction-based fluorescent probes incorporating pyrimidine structures have been developed for the selective detection of thiophenols, demonstrating their utility in sensitive and selective detection techniques important in environmental science (Wang et al., 2012).
Future Directions
properties
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-25(2,3)17-9-10-18-19(15-17)31-24-22(18)23(30)27-20(28-24)11-12-21(29)26-14-13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,26,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHAYQYMCLZIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide |
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